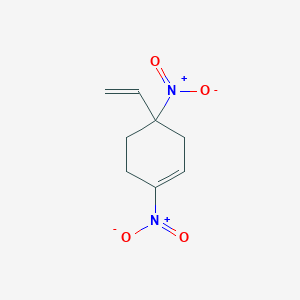
4-Ethenyl-1,4-dinitrocyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-1,4-dinitrocyclohex-1-ene is a chemical compound with a unique structure characterized by the presence of both ethenyl and dinitro functional groups attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1,4-dinitrocyclohex-1-ene typically involves the nitration of 4-ethenylcyclohexene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are essential to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenyl-1,4-dinitrocyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Applications De Recherche Scientifique
4-Ethenyl-1,4-dinitrocyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethenyl-1,4-dinitrocyclohex-1-ene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ethenyl group can undergo polymerization or addition reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethenylcyclohexene: Lacks the nitro groups, making it less reactive in certain chemical reactions.
1,4-Dinitrocyclohexene: Lacks the ethenyl group, limiting its applications in polymerization reactions.
4-Vinylcyclohexene: Similar structure but different reactivity due to the absence of nitro groups.
Uniqueness
4-Ethenyl-1,4-dinitrocyclohex-1-ene is unique due to the combination of ethenyl and dinitro functional groups, which confer distinct chemical reactivity and potential applications. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
52854-44-1 |
|---|---|
Formule moléculaire |
C8H10N2O4 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
4-ethenyl-1,4-dinitrocyclohexene |
InChI |
InChI=1S/C8H10N2O4/c1-2-8(10(13)14)5-3-7(4-6-8)9(11)12/h2-3H,1,4-6H2 |
Clé InChI |
DIYLVFYXVUQJGV-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCC(=CC1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


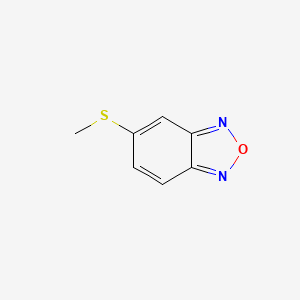

![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)
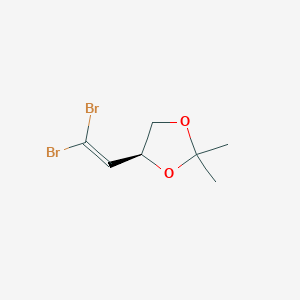
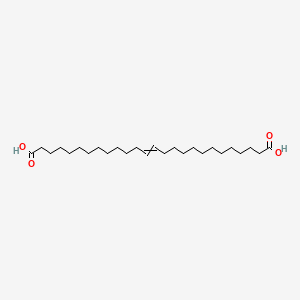
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)


![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
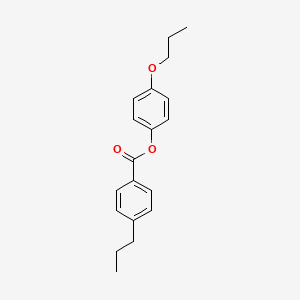
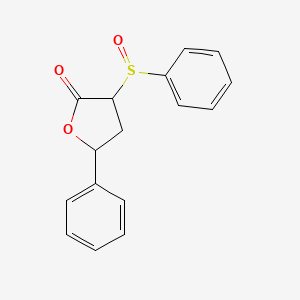
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
